molecular formula C10H11ClN2 B6187580 4-benzyl-1H-pyrazole hydrochloride CAS No. 2621398-52-3

4-benzyl-1H-pyrazole hydrochloride

Cat. No.: B6187580
CAS No.: 2621398-52-3
M. Wt: 194.66 g/mol
InChI Key: JPIZMHIFKCBWJZ-UHFFFAOYSA-N
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Description

4-Benzyl-1H-pyrazole hydrochloride: is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1H-pyrazole hydrochloride typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their equivalents. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, pyrazoline derivatives, and various substituted pyrazoles depending on the specific reagents and conditions used .

Scientific Research Applications

4-Benzyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group at the 4-position enhances its binding affinity to these targets, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

    4-Methyl-1H-pyrazole: Contains a methyl group at the 4-position.

    4-Ethyl-1H-pyrazole: Contains an ethyl group at the 4-position.

Uniqueness

4-Benzyl-1H-pyrazole hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity and binding affinity to molecular targets, making it a valuable scaffold in drug design and other applications .

Properties

CAS No.

2621398-52-3

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

4-benzyl-1H-pyrazole;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c1-2-4-9(5-3-1)6-10-7-11-12-8-10;/h1-5,7-8H,6H2,(H,11,12);1H

InChI Key

JPIZMHIFKCBWJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CNN=C2.Cl

Purity

95

Origin of Product

United States

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